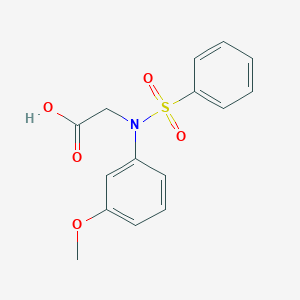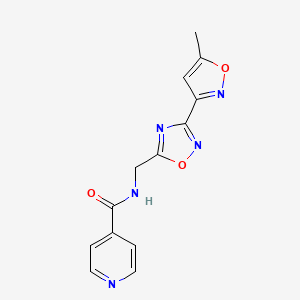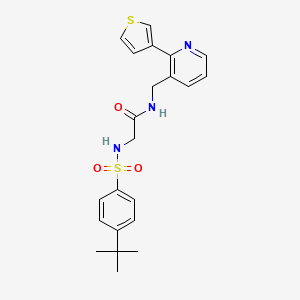
N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine (MPGS) is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. MPGS is a glycine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Organic Synthesis and Chemical Interactions
Research in organic chemistry has explored the reactivity of compounds related to N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine. For instance, studies on amino acids and peptides have led to the synthesis of 1,2,4-triazines from thioacylated amino-acid esters, showcasing the potential of N-acyl derivatives of glycine in synthesizing heterocyclic compounds (Andersen, Ghattas, & Lawesson, 1983). Additionally, interactions of N-(phenylsulfonyl)glycine with metals like cadmium and zinc have been investigated, revealing the compound's ability to influence metal-induced amide deprotonation and suggesting its utility in coordination chemistry (Gavioli et al., 1991).
Environmental Impact and Herbicide Transport
In environmental science, studies have focused on the transport and behavior of related compounds in agricultural settings. Research on glyphosate and glufosinate, compounds with functional similarities to N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine, has examined their environmental impact and leaching behavior, emphasizing the significance of understanding the mobility of such compounds in soil and water systems (Malone et al., 2004).
Biochemistry and Enzyme Inhibition
In biochemistry, N-(phenylsulfonyl)glycine derivatives have been evaluated for their potential as enzyme inhibitors. For example, novel inhibitors of rat lens aldose reductase have been synthesized, indicating the relevance of these compounds in developing treatments for conditions associated with enzyme overactivity (Mayfield & Deruiter, 1987). Such research demonstrates the applicability of N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine and its analogs in medicinal chemistry and drug development.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-13-7-5-6-12(10-13)16(11-15(17)18)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMFTDDYOPMJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2573415.png)
![Oxan-4-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2573416.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2573418.png)



![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573425.png)
![2-(4-fluorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2573429.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2573431.png)
![8-(2,6-diethyl-4-methylphenyl)-9-hydroxy-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-one](/img/structure/B2573432.png)
![1-[4-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B2573434.png)

